Amino(3-methoxyphenyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(3-methoxyphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-3-6(5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGFWAYHLXGUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino(3-methoxyphenyl)acetic acid hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with glycine in the presence of hydrochloric acid. The reaction proceeds through a series of steps, including condensation, reduction, and acidification, to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and filtration to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Amino(3-methoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Amino(3-methoxyphenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Amino(3-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 3-Methoxyphenylacetic acid
- 3-Methoxybenzylamine
- 3-Methoxyphenylglycine
Comparison: Amino(3-methoxyphenyl)acetic acid hydrochloride is unique due to its specific structure, which combines an amino group with a methoxyphenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the amino group allows for additional reactivity and potential biological activity .
Biological Activity
Amino(3-methoxyphenyl)acetic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C15H17ClNO3, with a molecular weight of approximately 288.75 g/mol. The compound features an amino group, which enhances its reactivity and potential interactions within biological systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation in biological models, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : The compound's structure suggests enhanced neuroprotective properties, which are under investigation for potential applications in neurodegenerative diseases.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting their normal function.
- Receptor Modulation : The compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways.
- Gene Expression Regulation : It may affect gene expression by interacting with transcription factors and other regulatory proteins.
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds based on their structural similarities and biological activities. The following table summarizes key comparisons:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H17ClNO3 | Antimicrobial, anti-inflammatory |
| Amino(4-phenoxyphenyl)acetic acid hydrochloride | C14H14ClNO3 | Similar anti-inflammatory effects |
| Amino(2-naphthyl)acetic acid | C12H11NO2 | Exhibits analgesic properties |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Anti-inflammatory Research : In a model of induced inflammation, the compound demonstrated a marked reduction in inflammatory markers, supporting its use in developing anti-inflammatory therapies.
- Neuroprotection Trials : Preliminary trials have indicated that this compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in treating neurodegenerative conditions.
Q & A
Q. What are the validated synthetic routes for Amino(3-methoxyphenyl)acetic acid hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of 3-methoxyphenyl precursors. For example, coupling 3-methoxybenzaldehyde with glycine derivatives under acidic conditions, followed by hydrochlorination. Optimization strategies include:
- Temperature control : Maintaining ≤60°C during amide bond formation to minimize byproducts.
- Catalyst selection : Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient carboxyl activation .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures .
Yield improvements (≥75%) are achieved by monitoring pH during hydrochlorination and using anhydrous solvents.
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Analytical validation requires multi-technique corroboration:
- HPLC : C18 reverse-phase column, 0.1% TFA in water/acetonitrile mobile phase (retention time ~8.2 min at 254 nm). Purity ≥98% is acceptable for biological assays .
- NMR : Confirm the methoxy group (δ 3.8 ppm, singlet, 3H) and α-amino acid protons (δ 4.1–4.3 ppm, multiplet) .
- Mass spectrometry : ESI-MS positive mode should show [M+H]<sup>+</sup> at m/z 226.1 (free base) and [M-Cl]<sup>+</sup> for the hydrochloride salt.
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected <sup>13</sup>C NMR shifts) during structural characterization?
- Methodological Answer : Discrepancies often arise from tautomerism or salt-form variations. To address this:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by collecting spectra at 25°C and 60°C.
- Counterion analysis : Compare free base and hydrochloride forms via FTIR (e.g., HCl salt shows N–H<sup>+</sup> stretch at 2500–3000 cm<sup>-1</sup>) .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and validate experimental data .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : SAR requires systematic modifications and biological testing:
- Derivatization : Synthesize analogs (e.g., replacing methoxy with hydroxy or halogen groups) to assess electronic effects.
- Receptor binding assays : Use SPR (surface plasmon resonance) or radioligand displacement (e.g., for GPCR targets like adrenergic receptors).
- In silico docking : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like monoamine oxidases .
Note: Include negative controls (e.g., unmodified parent compound) and validate assays with known inhibitors.
Q. What experimental approaches mitigate batch-to-batch variability in bioactivity assays involving this compound?
- Methodological Answer : Standardize protocols to reduce variability:
- Strict QC criteria : Require ≥95% purity (HPLC) and consistent salt stoichiometry (elemental analysis).
- Solvent standardization : Prepare stock solutions in DMSO (≤0.1% v/v in final assays to avoid cytotoxicity).
- Inter-lab validation : Share samples with collaborating labs to cross-validate bioactivity (e.g., IC50 in enzyme inhibition assays) .
Data Analysis & Validation
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies arise from hydrochloride salt dissociation. Address this by:
- pH-solubility profiling : Measure solubility in PBS (pH 7.4) vs. 0.1N HCl (pH 1.2) to assess ionization effects.
- Hansen solubility parameters : Calculate HSP values to predict compatibility with solvents like DMF or ethanol .
- Lyophilization : For aqueous insolubility, lyophilize the compound and reconstitute in co-solvent systems (e.g., PEG-400/water) .
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer : Use nonlinear regression models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
